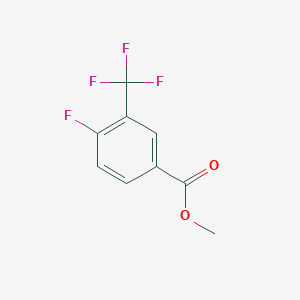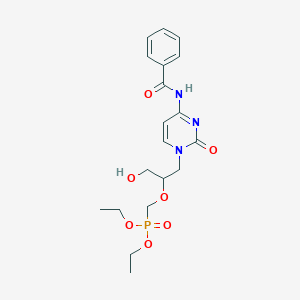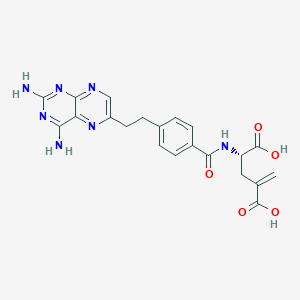
L-Mdam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-MDAM involves the derivatization of (2S)-pyroglutamic acid, followed by the decyclization of the resulting derivative to form the desired end product . The process typically includes several steps:
Derivatization: This step involves modifying (2S)-pyroglutamic acid to introduce the methylene group.
Decyclization: The modified compound is then decyclized to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control .
Chemical Reactions Analysis
Types of Reactions
L-MDAM undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction can produce different reduced derivatives .
Scientific Research Applications
L-MDAM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
L-MDAM exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits specific enzymes involved in cellular processes, which can lead to the suppression of cancer cell growth.
Molecular Targets: this compound targets various molecular pathways, including those involved in DNA synthesis and repair.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
L-MDAM is unique compared to other similar compounds due to its specific structure and mechanism of action. Some similar compounds include:
Methylenedioxymethamphetamine (MDMA): While structurally different, MDMA shares some pharmacological properties with this compound.
Aminopterin: Another antifolate compound used in cancer treatment, but with different molecular targets and pathways.
Methotrexate: A widely used antifolate with a similar mechanism of action but different clinical applications.
This compound stands out due to its specific targeting of certain enzymes and pathways, making it a promising candidate for further research and development in therapeutic applications .
Properties
CAS No. |
176857-41-3 |
|---|---|
Molecular Formula |
C21H21N7O5 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 |
InChI Key |
QCLDSHDOWCMFBV-AWEZNQCLSA-N |
SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Synonyms |
gamma-methylene-10-deazaaminopterin MDAM-mGlu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


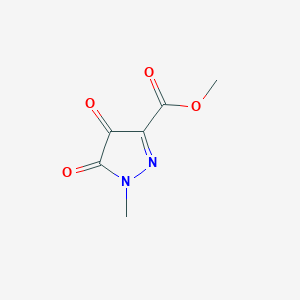

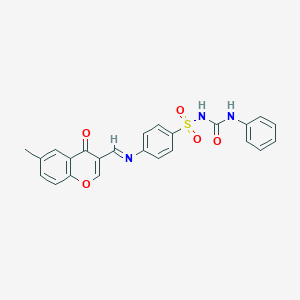

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)
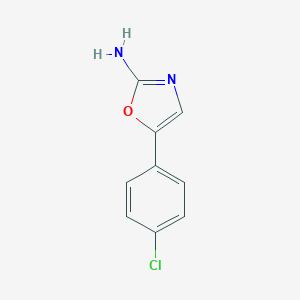
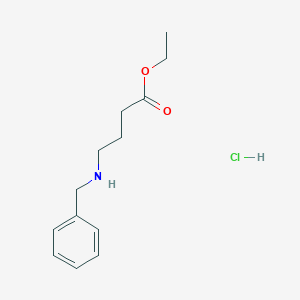
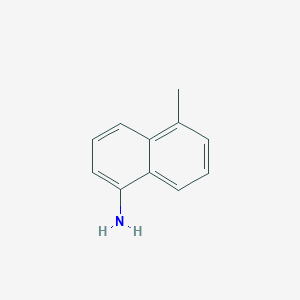
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)
